molecular formula C19H22N6O4 B12198138 4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine

4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine

Cat. No.: B12198138
M. Wt: 398.4 g/mol
InChI Key: OXAMNAANSUFHQD-UHFFFAOYSA-N
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Description

4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine typically involves the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives under acidic or basic conditions.

    Introduction of the morpholine group: This step involves the nucleophilic substitution of a suitable leaving group on the pteridine core with morpholine.

    Attachment of the trimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a trimethoxyphenylboronic acid or a similar derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pteridine derivatives, while substitution reactions can introduce new functional groups onto the pteridine core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pteridines.

    Medicine: Potential use as a therapeutic agent or a lead compound for drug development.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine would depend on its specific biological or chemical target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholin-4-yl)pteridine-2-amine: Lacks the trimethoxyphenyl group.

    N-(3,4,5-trimethoxyphenyl)pteridine-2-amine: Lacks the morpholine group.

    4-(piperidin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine: Contains a piperidine group instead of a morpholine group.

Uniqueness

4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine is unique due to the presence of both the morpholine and trimethoxyphenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

4-morpholin-4-yl-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine

InChI

InChI=1S/C19H22N6O4/c1-26-13-10-12(11-14(27-2)16(13)28-3)22-19-23-17-15(20-4-5-21-17)18(24-19)25-6-8-29-9-7-25/h4-5,10-11H,6-9H2,1-3H3,(H,21,22,23,24)

InChI Key

OXAMNAANSUFHQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC3=NC=CN=C3C(=N2)N4CCOCC4

Origin of Product

United States

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